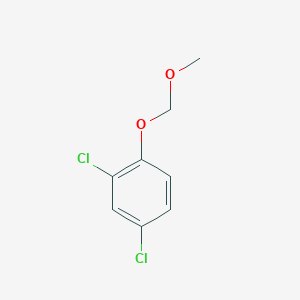
RuCl(OAc)(PPh3)3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound RuCl(OAc)(PPh3)3 chlorotris(triphenylphosphine)ruthenium(II) acetate , is a coordination complex of ruthenium. It is characterized by the presence of one chloride ion, one acetate ion, and three triphenylphosphine ligands coordinated to a central ruthenium atom. This compound is of significant interest due to its versatile applications in catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RuCl(OAc)(PPh3)3 typically involves the reaction of RuCl2(PPh3)3 with sodium acetate. The process can be carried out using a mechanochemical approach, which involves manual grinding of the reactants. This method is considered environmentally friendly as it reduces the need for solvents and minimizes waste generation . The reaction is as follows: [ \text{RuCl}_2(\text{PPh}_3)_3 + \text{NaOAc} \rightarrow \text{RuCl(OAc)(PPh}_3)_3 + \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the mechanochemical synthesis route offers a sustainable and scalable approach. This method aligns with the principles of green chemistry, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: RuCl(OAc)(PPh3)3 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Ligand exchange can be facilitated by the addition of other ligands or by changing the reaction conditions (e.g., temperature, solvent).
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
RuCl(OAc)(PPh3)3 has a wide range of applications in scientific research, including:
Biology: The compound’s catalytic properties are explored in biochemical processes and enzyme mimetics.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism by which RuCl(OAc)(PPh3)3 exerts its effects involves the coordination of the ruthenium center to various substrates. The triphenylphosphine ligands stabilize the ruthenium center, allowing it to participate in catalytic cycles. The acetate and chloride ions can act as leaving groups or participate in the reaction mechanism, facilitating the transformation of substrates into products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
RuCl2(PPh3)3: This compound is similar in structure but contains two chloride ions instead of one acetate ion.
Ru(OAc)2(PPh3)2: This compound contains two acetate ions and two triphenylphosphine ligands.
Uniqueness: RuCl(OAc)(PPh3)3 is unique due to its specific combination of ligands, which provides a balance of stability and reactivity. The presence of both chloride and acetate ions allows for diverse reactivity and makes it suitable for a wide range of catalytic applications .
Eigenschaften
Molekularformel |
C56H48ClO2P3Ru |
|---|---|
Molekulargewicht |
982.4 g/mol |
IUPAC-Name |
chlororuthenium(1+);triphenylphosphane;acetate |
InChI |
InChI=1S/3C18H15P.C2H4O2.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
CBECNVOKQNQZIN-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)

![1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)
![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)

![2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole](/img/structure/B12099173.png)
![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)


